ゲラニルアセトン

概要

説明

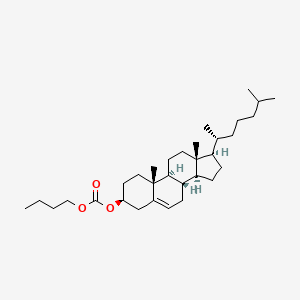

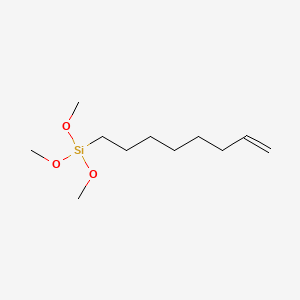

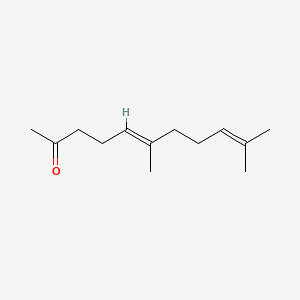

Geranylacetone is an organic compound with the formula CH3C(O)(CH2)2CH=C(CH3)(CH2)2CH=C(CH3)2 . It is a colorless oil and is the product of coupling geranyl and acetonyl groups . It is a precursor to synthetic squalene . Geranylacetone is a flavor component of many plants including rice, mango, and tomatoes .

Synthesis Analysis

Geranylacetone can be produced by transesterification of ethyl acetoacetate with linalool . The esterification of linalool can also be effected with ketene or isopropenyl methyl ether . The resulting linalyl ester undergoes Carroll rearrangement to give geranylacetone .

Molecular Structure Analysis

The molecular formula of Geranylacetone is C13H22O . Its average mass is 194.313 Da and its monoisotopic mass is 194.167068 Da .

Chemical Reactions Analysis

Geranylacetone can be produced by transesterification of ethyl acetoacetate with linalool .

Physical And Chemical Properties Analysis

Geranylacetone has a chemical formula of C13H22O . It has a molar mass of 194.318 g·mol−1 . Its density is 0.8698 g/cm3 at 20°C . The boiling point of Geranylacetone is 126–8°C at 10 mm Hg .

科学的研究の応用

忌避活性

ゲラニルアセトンは、特にモモアカアブラムシ(Myzus persicae)に対する忌避活性について研究されています . この化合物は、非維管束組織レベルでは弱い摂食前忌避活性を示すことが判明しました . しかし、アブラムシはゲラニルアセトンで処理した葉に定着することを拒否し、この化合物が摂食後忌避活性を有することを示しています .

樹皮甲虫に対する忌避活性

ゲラニルアセトンは、マツノザイセンチュウIps subelongatus Motschに対する忌避剤として使用されています . この用途は、特に森林管理と害虫駆除において重要です。

幼虫殺虫活性

ゲラニルアセトンの誘導体は合成され、ヒトスジシマカ幼虫に対する幼虫殺虫活性について評価されています . 誘導体の1つである5,9-ジメチル-1-フェニル-3-(2-(3-フェニルアリルイデン)ヒドラジニル)デカ-4,8-ジエン-1-オンは、ゲラニルアセトン自体よりも幼虫に対して活性が高いことが判明しました .

非標的性水生生物に対する無毒性

ゲラニルアセトンの誘導体は、幼虫殺虫活性を示すことが判明しましたが、非標的性水生生物に対して無毒であることも判明しました . これにより、非標的生物に有害な影響を与える可能性のある他の幼虫殺虫剤に比べて、より安全な代替手段となる可能性があります。

忌避スクリーニング試験

ゲラニルアセトンは、忌避スクリーニング試験に使用されており、24時間以内にチカダイ(Oreochromis mossambicus)に対して53.1%の効果を示しました .

誘導体の合成

ゲラニルアセトンは、さまざまな誘導体の合成における基本化合物として使用できます . これらの誘導体は、害虫駆除や病気の予防など、さまざまな分野における潜在的な用途について評価できます。

作用機序

Target of Action

Geranylacetone, also known as Geranyl acetone, is a natural sesquiterpenoid . It plays various roles in plant-insect interactions, including deterrent and repellent effects on herbivores . The primary targets of geranylacetone are insects, particularly aphids .

Mode of Action

Geranylacetone interacts with its targets by affecting their feeding behavior. In a study conducted on the aphid species Myzus persicae, geranylacetone and its derivatives were found to deter the aphids from feeding . The compounds caused the aphids to terminate their feeding probes within the epidermis and/or outer layers of mesophyll, reflecting a weak preingestive deterrent activity .

Biochemical Pathways

Geranylacetone is involved in the carotenoid degradation pathway . It arises by the oxidation of certain carotenoids, a reaction catalyzed by carotenoid oxygenase . This process results in the formation of diverse apocarotenoid volatiles and pigments .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of geranylacetone is currently limited. It is known that geranylacetone is a colorless oil and a product of coupling geranyl and acetonyl groups . It is a precursor to synthetic squalene , suggesting that it may undergo metabolic transformations in biological systems.

Result of Action

The action of geranylacetone results in changes in the behavior of target organisms. In aphids, for example, geranylacetone causes a delay in the initiation of the phloem phase, indicating a deterrent effect . This refusal to settle after the consumption of phloem sap on treated plants indicated that geranylacetone had a postingestive deterrent activity .

Action Environment

The action, efficacy, and stability of geranylacetone can be influenced by environmental factors. For instance, the structural modifications of geranylacetone often change its biological activities . .

実験室実験の利点と制限

Geranylacetone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be purified by simple distillation. In addition, it is relatively non-toxic and has a pleasant odor and taste. However, there are some limitations to its use in laboratory experiments. For example, Geranylacetone is volatile and can easily evaporate, making it difficult to store for long periods of time. Additionally, Geranylacetone is not very soluble in water, making it difficult to use in aqueous solutions.

将来の方向性

Geranylacetone has many potential applications in medicine and biotechnology, and further research is needed to explore these possibilities. For example, further research is needed to determine the most effective dosage and route of administration for Geranylacetone. Additionally, further research is needed to determine the potential long-term effects of Geranylacetone on human health. Additionally, further research is needed to explore the potential applications of Geranylacetone in agriculture, as an insect repellent, and as a flavoring agent. Finally, further research is needed to explore the potential synergistic effects of Geranylacetone when used in combination with other compounds.

Safety and Hazards

生化学分析

Biochemical Properties

Geranylacetone arises from the oxidation of certain carotenoids . This reaction is catalyzed by carotenoid oxygenase . It contributes to the “leafy” flavor in tomatoes .

Cellular Effects

Geranylacetone plays a role in the formation of flowery-fruity-like flavor in fermented leaves . This suggests that it may have an impact on cellular processes related to flavor compound synthesis.

Molecular Mechanism

The molecular mechanism of Geranylacetone involves its interaction with carotenoid degradation . It is a product of carotenoid degradation and contributes to the formation of flowery-fruity-like flavor compounds .

Temporal Effects in Laboratory Settings

Its presence in fermented leaves suggests that it may be stable over the fermentation process .

Metabolic Pathways

Geranylacetone is involved in the metabolic pathway of carotenoid degradation . It is produced through the oxidation of certain carotenoids .

Transport and Distribution

Its presence in fermented leaves suggests that it may be transported and distributed within plant cells .

Subcellular Localization

Given its role in flavor compound synthesis, it may be localized in areas of the cell involved in this process .

特性

IUPAC Name |

(5E)-6,10-dimethylundeca-5,9-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZUNIKWNYHEJJ-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052053 | |

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma | |

| Record name | Geranylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861-0.873 | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

3796-70-1, 68228-05-7, 689-67-8 | |

| Record name | Geranylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydropseudoionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10-dimethylundecadien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7RY79U9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。